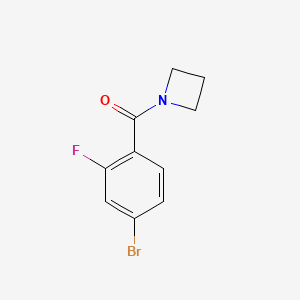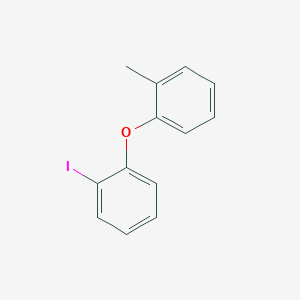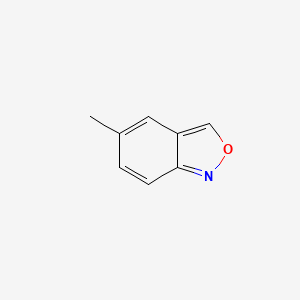
2,1-Benzisoxazole, 5-methyl-
Vue d'ensemble
Description
2,1-Benzisoxazole, also known as Anthranil, is an organic compound with a molecular formula of C7H5NO. It features a fused benzene-isoxazole bicyclic ring structure .
Synthesis Analysis
The synthesis of 2,1-benzisoxazoles has been a subject of numerous studies. The major synthetic approaches aim at increasing either the electrophilicity or nucleophilicity of ortho substituents or other substrates . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .
Molecular Structure Analysis
The molecular structure of 2,1-Benzisoxazole is determined by IR, 1H/13C-NMR, and mass spectral studies . It is a bicyclic planar molecule .
Chemical Reactions Analysis
The detailed reaction mechanisms of gold-catalyzed reactions of 2,1-benzisoxazoles with propiolates and ynamides have been investigated . The catalytic reactions start with a nucleophilic nitrogen atom attacking one coordinated alkyne carbon. Then, an N–O bond cleavage takes place to give two different gold carbenoid intermediates .
Physical And Chemical Properties Analysis
2,1-Benzisoxazole is a clear yellow to brown-red liquid with a density of 1.18 g/cm3. It has a boiling point of 101-102 °C at 2 kPa .
Applications De Recherche Scientifique
Immunoregulatory Properties
“2,1-Benzisoxazole, 5-methyl-” derivatives have been studied for their immunoregulatory properties. These compounds can be classified into several categories, such as immunosuppressive , anti-inflammatory , immunoregulatory , and immunostimulatory . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models. Notably, some derivatives have shown potential as immune stimulators, which could be beneficial in chemotherapy patients .
Antimicrobial Activity
Benzisoxazole derivatives, including “2,1-Benzisoxazole, 5-methyl-”, have been synthesized and evaluated for their antimicrobial activity . They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . These compounds have been compared to existing antimicrobial agents like ofloxacin and fluconazole, with some derivatives exhibiting comparable or even superior activity .
Anticancer Potential
Research has indicated that benzisoxazole derivatives possess anticancer properties. They have been tested against various cancer cell lines, including human colorectal carcinoma (HCT116), and some compounds have demonstrated promising results in comparison to standard drugs like 5-fluorouracil . This suggests a potential application in cancer therapy, particularly for colorectal cancer .
Anti-Inflammatory Effects
The anti-inflammatory effects of benzisoxazole derivatives are another area of interest. These compounds have been shown to reduce inflammation in various disease models, which could lead to new treatments for inflammatory conditions .
Pharmacological Activities
Benzisoxazole derivatives exhibit a wide spectrum of pharmacological activities. They have been recognized for their roles in treating infections and diseases of different etiologies. Their diverse activities include antibacterial , antifungal , anticancer , anti-inflammatory , antimycobacterial , antihistamine , antiparkinson , and more .
Synthesis and Chemical Properties
The synthesis and chemical properties of benzisoxazole derivatives are crucial for their application in scientific research. Studies have detailed the general synthesis of these compounds from various starting materials and under different conditions . Understanding these properties is essential for developing new drugs and therapeutic agents.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound “2,1-Benzisoxazole, 5-methyl-” are two enzymes: chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . These enzymes are implicated in metabolic pathways involving 4-hydroxybenzoate .
Mode of Action
The interaction of “2,1-Benzisoxazole, 5-methyl-” with its targets results in the inhibition of these enzymes . This inhibition disrupts the normal function of these enzymes, leading to changes in the metabolic pathways they are involved in .
Biochemical Pathways
The affected pathways involve 4-hydroxybenzoate . The disruption of these pathways by “2,1-Benzisoxazole, 5-methyl-” leads to downstream effects that include the inhibition of bacterial growth .
Pharmacokinetics
It is known that the compound has antibiotic activity against multi-drug resistant acinetobacter baumannii, suggesting that it can reach its targets in the bacterial cells .
Result of Action
The molecular and cellular effects of the action of “2,1-Benzisoxazole, 5-methyl-” include the inhibition of bacterial growth . This is due to the disruption of the metabolic pathways involving 4-hydroxybenzoate, which are crucial for the survival and proliferation of the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “2,1-Benzisoxazole, 5-methyl-”. For example, the presence of 4-hydroxybenzoate in the environment can reverse the antibacterial effects of “2,1-Benzisoxazole, 5-methyl-” in A. baumannii . This suggests that the availability of substrates in the environment can affect the efficacy of the compound.
Propriétés
IUPAC Name |
5-methyl-2,1-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-10-9-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLLPELLMYEETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CON=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2,1-benzoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)
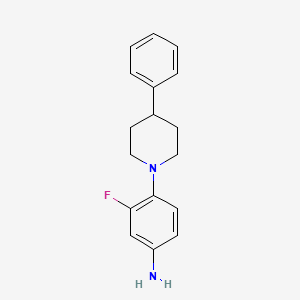
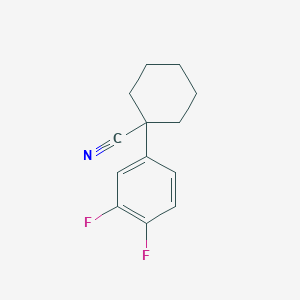
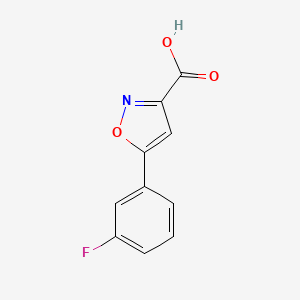
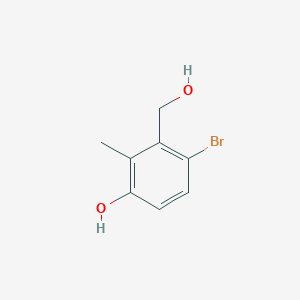
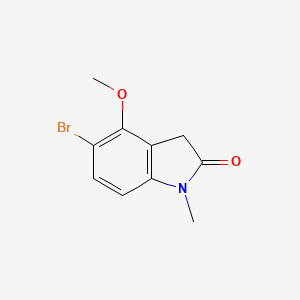


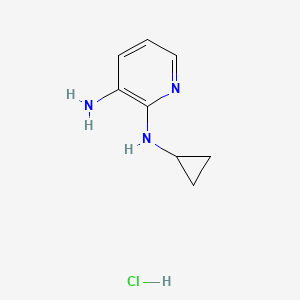
![[1-(4-Bromophenyl)cyclopropyl]acetonitrile](/img/structure/B1444685.png)
